molecular formula C17H26N4O5S B7012704 N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

Cat. No.: B7012704
M. Wt: 398.5 g/mol
InChI Key: JDOZEFMJISHNEM-UHFFFAOYSA-N
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Description

N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a sulfamoyl group, which is known for its biological activity.

Properties

IUPAC Name

N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-20-9-10-21(8-6-16(20)22)17(23)18-13-14-4-3-5-15(12-14)27(24,25)19-7-11-26-2/h3-5,12,19H,6-11,13H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOZEFMJISHNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCC1=O)C(=O)NCC2=CC(=CC=C2)S(=O)(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a sulfonyl chloride derivative and a suitable base.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through an etherification reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: Its biological activity can be explored in various assays to understand its effects on cellular processes and pathways.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents for treating diseases.

    Industrial Applications: The compound’s chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit certain enzymes by mimicking the natural substrate, leading to competitive inhibition. The diazepane ring may also interact with specific binding sites, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(2-hydroxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-[[3-(2-ethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide: Similar structure but with an ethyl group instead of a methoxyethyl group.

Uniqueness

N-[[3-(2-methoxyethylsulfamoyl)phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

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